Product packaging for 2-Deoxy-5-(methylamino)uridine(Cat. No.:CAS No. 840-50-6)

2-Deoxy-5-(methylamino)uridine

Cat. No.: B12739717
CAS No.: 840-50-6
M. Wt: 257.24 g/mol
InChI Key: KPQFKCWYCKXXIP-XLPZGREQSA-N
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Description

2-Deoxy-5-(methylamino)uridine is a base-modified pyrimidine nucleoside of significant interest in nucleic acid chemistry and biochemical research. This compound is synthesized via reductive amination of a 5-formyluridine precursor, a process that must be carefully controlled as the reaction in polar solvents can lead to the formation of by-products resulting from pyrimidine ring opening . As a 5-substituted deoxyuridine derivative, its core research value lies in its modified nucleobase, which can alter hydrogen bonding and base-pairing properties. This makes it a valuable building block for probing nucleic acid interactions and function. Researchers utilize such modified nucleosides in the development of novel antisense oligonucleotides and for various therapeutic applications, including anticancer and antiviral agent discovery . The methylamino group at the 5-position contributes to the compound's properties as a resonance-stabilized system, which can influence its reactivity and interaction with biological targets . This product is intended for research purposes only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N3O5 B12739717 2-Deoxy-5-(methylamino)uridine CAS No. 840-50-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

840-50-6

Molecular Formula

C10H15N3O5

Molecular Weight

257.24 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methylamino)pyrimidine-2,4-dione

InChI

InChI=1S/C10H15N3O5/c1-11-5-3-13(10(17)12-9(5)16)8-2-6(15)7(4-14)18-8/h3,6-8,11,14-15H,2,4H2,1H3,(H,12,16,17)/t6-,7+,8+/m0/s1

InChI Key

KPQFKCWYCKXXIP-XLPZGREQSA-N

Isomeric SMILES

CNC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O

Canonical SMILES

CNC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization for Research Applications

Strategies for the Chemical Synthesis of 2-Deoxy-5-(methylamino)uridine

The chemical synthesis of this compound predominantly relies on the reductive amination of a key precursor, 5-formyl-2'-deoxyuridine (B1195723). This approach offers a direct and efficient route to the desired product and allows for variations to optimize reaction outcomes.

Reductive Amination Approaches Utilizing 5-Formyl-2′-deoxyuridine Precursors

Reductive amination of 5-formyl-2'-deoxyuridine with methylamine (B109427) is a cornerstone of this compound synthesis. This two-step, one-pot reaction involves the initial formation of a Schiff base intermediate between the aldehyde group of the precursor and methylamine. Subsequent reduction of this imine intermediate yields the final methylamino product. A common reducing agent employed for this transformation is sodium cyanoborohydride (NaBH₃CN).

The precursor, 5-formyl-2'-deoxyuridine, can be synthesized from thymidine (B127349). A frequently used method involves the oxidation of the 5-methyl group of a protected thymidine derivative. Protecting groups on the sugar moiety, such as 3',5'-di-O-acetyl groups, are often employed to prevent unwanted side reactions during oxidation.

Methodological Variations in Solvent and Reagent Selection for C-5 Methylamino Substitution

The choice of solvent and reagents significantly influences the efficiency and selectivity of the C-5 methylamino substitution. In the reductive amination of 3',5'-O-(tetraisopropyldisilyloxane-1,3-diyl)-2'-deoxy-5-formyluridine, the polarity of the solvent plays a critical role. While the reaction can be performed in various solvents, the use of dry dichloromethane (B109758) (CH₂Cl₂) has been shown to minimize the formation of by-products. tandfonline.com

The selection of the reducing agent is also crucial. Sodium cyanoborohydride is a favored reagent due to its mild nature and selectivity for reducing the imine intermediate over the starting aldehyde. The reaction is typically carried out by adding the amine and the reducing agent to a solution of the 5-formyl-2'-deoxyuridine precursor. tandfonline.com

Chemo- and Regioselectivity in this compound Synthesis

A key challenge in the synthesis of this compound via reductive amination is controlling chemo- and regioselectivity. A significant side reaction observed, particularly when using polar solvents like dimethylformamide (DMF), is the opening of the pyrimidine (B1678525) ring. This competitive reaction is promoted by the reducing agent, NaBH₃CN, in such solvents. tandfonline.com

To achieve high chemoselectivity for the desired C-5 methylamino product and minimize the formation of the ring-opened by-product, the use of a non-polar solvent like dry CH₂Cl₂ is recommended. tandfonline.com This highlights the importance of solvent choice in directing the reaction towards the intended product. Regioselectivity is generally high for the C-5 position due to the inherent reactivity of the 5-formyl group.

Synthesis of Protected this compound Intermediates for Oligonucleotide Incorporation

The incorporation of modified nucleosides like this compound into synthetic oligonucleotides requires the preparation of suitably protected building blocks, most commonly phosphoramidites. This involves the protection of the reactive functional groups, particularly the hydroxyl groups of the deoxyribose sugar, to ensure controlled and efficient oligonucleotide synthesis.

Ribose Protection Strategies for Nucleoside Building Blocks

For the synthesis of this compound phosphoramidites, the 5'-hydroxyl group of the deoxyribose is typically protected with an acid-labile group, such as the dimethoxytrityl (DMT) group. The DMT group is stable during the phosphoramidite (B1245037) coupling reaction but can be easily removed under mild acidic conditions to allow for the subsequent chain elongation.

The 3'-hydroxyl group is phosphitylated to create the reactive phosphoramidite moiety. The exocyclic methylamino group on the uracil (B121893) base may also require protection to prevent side reactions during oligonucleotide synthesis. While the specific protection of the methylamino group in this context is not extensively detailed in the provided search results, general strategies for protecting exocyclic amino groups on nucleobases, such as acylation, are commonly employed.

Phosphoramidite Synthesis for Automated Oligonucleotide Elongation

The incorporation of modified nucleosides like this compound into synthetic oligonucleotides is predominantly achieved through the phosphoramidite method, the gold standard for automated solid-phase DNA synthesis. twistbioscience.comumich.edu This process requires the chemical conversion of the nucleoside into a phosphoramidite building block, a stabilized derivative suitable for the sequential addition to a growing oligonucleotide chain. twistbioscience.com

The synthesis of the phosphoramidite monomer involves the protection of reactive groups on the nucleoside to prevent unwanted side reactions. Typically, the 5'-hydroxyl group is protected with an acid-labile dimethoxytrityl (DMT) group, which is removed at the beginning of each coupling cycle in the synthesizer. twistbioscience.comumich.edu The key step is the phosphitylation of the 3'-hydroxyl group, converting it into a phosphoramidite moiety. A common reagent for this is 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite. umich.edu The methylamino group at the C-5 position may also require a protecting group to prevent interference during the synthesis cycles.

Once prepared, the this compound phosphoramidite can be used in an automated DNA synthesizer. osti.govresearchgate.net The synthesis cycle consists of four main steps:

Detritylation: The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside using a mild acid. umich.edu

Coupling: The phosphoramidite monomer is activated, often by a weak acid like 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI), and reacts with the free 5'-hydroxyl group of the growing chain. umich.eduresearchgate.net High coupling efficiencies, often exceeding 98-99%, are crucial for the synthesis of long, high-quality oligonucleotides. osti.govffame.orgnih.gov

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, which would result in deletion sequences. umich.edu

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage. umich.edu

This cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed to yield the final product. researchgate.net

Table 1: Key Steps in Automated Oligonucleotide Synthesis

Step Purpose Common Reagents
Detritylation Exposes the 5'-hydroxyl group for the next coupling reaction. Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM)
Coupling Adds the next nucleoside phosphoramidite to the growing chain. Phosphoramidite monomer, Activator (e.g., Tetrazole, DCI)
Capping Blocks unreacted chains to prevent insertion errors. Acetic anhydride, N-Methylimidazole

Derivatization at the Pyrimidine C-5 Position for Functionalization

The C-5 position of the pyrimidine ring in 2'-deoxyuridine (B118206) is a common site for modification because it minimally disrupts the Watson-Crick base pairing. nih.gov The methylamino group in this compound serves as a valuable chemical handle for further derivatization, allowing for the introduction of various functional moieties.

The secondary amine at the C-5 position provides a nucleophilic site that can be readily functionalized with reporter tags and probes. These modifications are essential for a wide range of applications in molecular biology and diagnostics. By reacting the methylamino group with activated esters (like N-hydroxysuccinimide esters) or isothiocyanates of reporter molecules, researchers can covalently attach functionalities such as:

Fluorescent Dyes: For visualization of nucleic acids in techniques like fluorescence microscopy, FISH (fluorescence in situ hybridization), and real-time PCR.

Biotin: For non-radioactive labeling and detection, purification via streptavidin affinity chromatography, and immobilization of oligonucleotides onto surfaces.

Cross-linking agents: To study nucleic acid-protein interactions.

The attachment is typically achieved via a linker arm to minimize steric hindrance between the reporter molecule and the DNA duplex or interacting proteins. mdpi.com

Beyond simple tagging, the methylamino group can be a starting point for synthesizing more complex analogues and prodrugs. researchgate.net For instance, the nitrogen atom can be acylated, alkylated, or incorporated into larger functional groups to modulate the compound's biological properties. nih.govnih.gov

Prodrug strategies are often employed to improve the pharmacological properties of nucleoside analogues. researchgate.net For this compound, a prodrug approach could involve modifying the molecule to enhance its membrane permeability, metabolic stability, or selective activation in target cells. A common strategy for nucleosides is the phosphoramidate (B1195095) ProTide approach, where the 5'-phosphate is masked with groups that are cleaved intracellularly to release the active, phosphorylated form of the drug. researchgate.net The synthesis of such derivatives allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. researchgate.net

Enzymatic Synthesis and Biocatalytic Routes for this compound Analogues

Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for producing nucleoside analogues. mdpi.comnih.gov These approaches leverage the high stereo- and regioselectivity of enzymes, often operating under mild, aqueous conditions, thereby reducing the need for complex protection and deprotection steps. researchgate.netresearchgate.net

The synthesis of nucleoside analogues frequently employs enzymes from nucleoside salvage pathways, such as nucleoside phosphorylases (NPs) and 2'-deoxyribosyltransferases (NDTs). researchgate.nettandfonline.comnih.gov These enzymes catalyze the reversible transfer of a sugar moiety from a donor nucleoside to an acceptor nucleobase. mdpi.comresearchgate.net

Recombinant Enzymes: Genes encoding for robust enzymes, often from thermophilic organisms, can be cloned and overexpressed in host organisms like E. coli. researchgate.netmdpi.com This allows for the large-scale production of purified or partially purified enzymes for use as biocatalysts. For example, a thermostable purine (B94841) nucleoside phosphorylase (PNP) or uridine (B1682114) phosphorylase (UP) could be used in a transglycosylation reaction where a cheap, readily available nucleoside donates its deoxyribose sugar to 5-(methylamino)uracil to form the target compound. mdpi.commdpi.com Enzyme engineering can further broaden the substrate scope and improve the efficiency of these biocatalysts. biorxiv.org

Whole-Cell Biocatalysts: Instead of using purified enzymes, entire microorganisms (either naturally occurring or genetically engineered) can be used as biocatalysts. researchgate.net This approach can be more cost-effective as it eliminates the need for enzyme purification. The cells are typically immobilized in a matrix like alginate to improve their stability and reusability. researchgate.netnih.gov

To maximize the yield and efficiency of biocatalytic processes, several reaction parameters must be optimized. mdpi.comnih.gov Key factors include:

Temperature and pH: Enzymes have optimal temperature and pH ranges for activity and stability. Thermostable enzymes are often preferred as higher reaction temperatures can increase substrate solubility and reaction rates. mdpi.com

Substrate Concentration: High substrate concentrations are desirable for industrial applications but can sometimes lead to substrate inhibition. Optimization is required to find a balance that maximizes productivity. researchgate.net

Equilibrium Shift: Transglycosylation reactions are often reversible. To drive the reaction towards product formation, the thermodynamic equilibrium can be shifted by using a large excess of one substrate, removing a product, or using coupled enzyme systems. tandfonline.combiorxiv.org

Enzyme Immobilization: Covalently attaching enzymes to a solid support or entrapping them within a matrix can significantly enhance their operational stability and allows for their easy separation from the reaction mixture and reuse over multiple cycles. mdpi.comnih.gov This is a critical step for developing cost-effective and scalable industrial processes. researchgate.net

Table 2: Comparison of Synthesis Methodologies

Feature Phosphoramidite Synthesis Enzymatic/Biocatalytic Synthesis
Primary Use Incorporation into oligonucleotides Production of nucleoside analogues
Selectivity Relies on protecting groups High stereo- and regioselectivity
Reaction Conditions Anhydrous organic solvents Mild, aqueous conditions
Complexity Multi-step, requires protection/deprotection Often fewer steps, one-pot reactions possible researchgate.net
Scalability Well-established for small to medium scale Can be highly scalable and cost-effective nih.gov

| Environmental Impact | Generates significant chemical waste | "Greener" chemistry with less waste mdpi.com |

Molecular Mechanisms of Action and Biological Interactions Research Focus

Investigation of 2-Deoxy-5-(methylamino)uridine Interactions with Nucleic Acids

Modifications at the C5 position of pyrimidine (B1678525) nucleosides, such as the introduction of a methylamino group, can profoundly influence the properties of DNA. These changes affect the stability, conformation, and enzymatic resistance of oligonucleotides into which they are incorporated.

The introduction of substituents at the 5-position of 2'-deoxyuridine (B118206) can have a significant effect on the thermal stability of DNA duplexes, which is typically measured by the melting temperature (Tm). The nature of the substituent is a critical determinant of this effect. For instance, the introduction of a 5-(1-propargylamino) group, which, like the methylamino group, carries a positive charge at physiological pH, has been shown to dramatically increase the stability of DNA triplexes. This stabilization is pH-dependent and is attributed to the favorable electrostatic interactions between the protonated amino group and the negatively charged phosphate (B84403) backbone of the DNA. nih.gov In one study, each substitution of thymidine (B127349) with 5-(1-propargylamino)-2'-deoxyuridine (UP) increased the stability of the triplex by approximately 12 K. nih.gov

Conversely, other substitutions at the C5 position can have a neutral or even destabilizing effect. A comparative study of various 5-substituted 2'-deoxyuridines revealed that a 5-propynyl group increases the Tm of a DNA duplex, while larger substituents on the propynyl group tend to lower the Tm relative to the simple propynyl modification. nih.govoup.com Thioether substituents at the C5 position have been found to generally lower the Tm of DNA duplexes compared to the unmodified sequence. nih.govoup.com

The table below summarizes the effect of various C5-substituents on the melting temperature of a model DNA duplex.

C5-Substituent in d(CGCT*AATTAGCG)Melting Temperature (Tm) in °CChange in Tm (°C) vs. Control
Thymine (Control)55.20.0
-C≡CCH₃59.1+3.9
-C≡CCH₂NHC(O)CH₃54.8-0.4
-C≡CCH₂N(CH₃)₂54.7-0.5
-SCH₃52.2-3.0
-SC₆H₅45.1-10.1

Data sourced from a comparative study on oligodeoxyribonucleotides containing 5-substituted 2'-deoxyuridines. nih.govoup.com

The incorporation of modified nucleosides such as this compound into oligonucleotides is achieved through standard solid-phase phosphoramidite (B1245037) chemistry. The synthesis of the required phosphoramidite building blocks for 5-substituted 2'-deoxyuridines often starts from commercially available precursors like 5-iodo-2'-deoxyuridine, which can be functionalized at the 5-position through various chemical reactions. nih.gov

Once incorporated, these modifications can significantly alter the stability of the resulting nucleic acid structures. As discussed in the previous section, the thermal stability is a key measure of this. The presence of a positively charged group, such as in 5-(1-propargylamino)-2'-deoxyuridine, can lead to a substantial increase in the melting temperature of DNA duplexes and triplexes. nih.gov This increased stability is a desirable property for many applications of synthetic oligonucleotides, including antisense therapy and diagnostics.

A major challenge in the therapeutic use of oligonucleotides is their rapid degradation by nucleases in biological systems. idtdna.com Chemical modifications are a key strategy to enhance their stability and prolong their half-life. synoligo.com Modifications at the 5-position of pyrimidines have been shown to confer resistance to nuclease degradation.

Research on oligonucleotides containing 5-(N-aminohexyl)carbamoyl-2'-deoxyuridines, a structurally related modification, demonstrated that these modified oligonucleotides are more stable against hydrolysis by the endonuclease nuclease S1. nih.gov The degree of stabilization was found to increase with the number of modified residues within the oligonucleotide. nih.gov While 3'-exonucleases are a major source of degradation in serum, resistance to endonucleases is also crucial for intracellular applications. idtdna.com

In addition to base modifications, other chemical alterations such as the inclusion of phosphorothioate linkages or 2'-sugar modifications (e.g., 2'-O-methyl) are commonly used to improve nuclease resistance. idtdna.comnih.gov For instance, incorporating 2'-alkoxy sugar modifications into phosphodiester oligonucleotides can confer substantial nuclease resistance. nih.gov The combination of different modifications can lead to oligonucleotides with optimized stability and biological activity.

Enzymatic Interactions and Inhibition Studies

This compound and its phosphorylated derivatives can interact with various enzymes involved in nucleotide metabolism, potentially leading to the inhibition of these enzymes.

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. researchgate.net The enzyme catalyzes the methylation of deoxyuridine monophosphate (dUMP) using 5,10-methylenetetrahydrofolate as the methyl donor. researchgate.net Due to its central role in DNA synthesis, TS is a major target for cancer chemotherapy.

The most well-known inhibitors of TS are fluoropyrimidines like 5-fluorouracil (5-FU), which are metabolized to 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP). researchgate.netnih.govsemanticscholar.org FdUMP forms a stable ternary complex with TS and the folate cofactor, thereby blocking the synthesis of dTMP and leading to cell death. researchgate.netresearchgate.net

Analogues of dUMP with substitutions at the 5-position, including those with aminomethyl groups, have been synthesized and evaluated as inhibitors of thymidylate synthetase. These compounds are designed to mimic the proposed intermediate in the enzymatic reaction. Studies have shown that the 5'-phosphates of N-substituted 5-aminomethyl-2'-deoxyuridines act as competitive inhibitors of thymidylate synthetase from various sources. nih.gov The inhibitory activity is dependent on the nature of the substituent on the amino group.

The table below shows the inhibition constants (Ki) for several 5'-phosphates of N-substituted 5-aminomethyl-2'-deoxyuridines against thymidylate synthetase from different organisms.

Compound (5'-phosphate of)E. coli TS Ki (µM)Calf Thymus TS Ki (µM)Ehrlich Ascites Tumor TS Ki (µM)
5-(2-dimethylaminoethylaminomethyl)-2'-deoxyuridine63.114
5-dimethylaminomethyl-2'-deoxyuridine---
5-pyrrolidinylmethyl-2'-deoxyuridine---

Data from a study on N-substituted 5-aminomethyl-2'-deoxyuridine 5'-phosphates as thymidylate synthetase inhibitors. nih.gov

Uridine (B1682114) phosphorylase (UPase) is a key enzyme in the regulation of uridine levels and the metabolism of pyrimidines. nih.gov It catalyzes the reversible conversion of uridine to uracil (B121893) and ribose-1-phosphate (B8699412). nih.gov UPase also plays a role in the activation of fluoropyrimidine drugs, such as the conversion of 5'-deoxy-5-fluorouridine (5'DFUR) to 5-fluorouracil. nih.gov

Modified nucleosides like this compound can potentially interact with UPase and other enzymes of the pyrimidine salvage pathway, such as thymidine phosphorylase and uridine kinase. These interactions could lead to the anabolism of the modified nucleoside into its monophosphate, diphosphate, and triphosphate forms, or it could be a substrate for degradation. The specific interactions would depend on the substrate specificity of these enzymes and how the 5-methylamino substituent affects binding to their active sites. For example, while UPase is the primary enzyme for uridine homeostasis, thymidine phosphorylase can also utilize uridine as a substrate to some extent. nih.gov

Competitive Binding and Substrate Mimicry in Enzymatic Assays

Research into the enzymatic interactions of this compound and its analogues has elucidated their potential as competitive inhibitors. While direct kinetic data for this compound is not extensively detailed in the available research, the behavior of structurally similar 5-substituted 2'-deoxyuridine analogues provides a strong basis for understanding its mechanism. For instance, compounds like 5-cyano-2'-deoxyuridine 5'-phosphate have been identified as potent competitive inhibitors of thymidylate synthase. This inhibition is characterized by the analogue's ability to bind to the enzyme's active site, thereby competing with the natural substrate, deoxyuridine monophosphate (dUMP).

Similarly, other modified nucleosides, such as 3'-C-Methyl-2'-deoxythymidine 5'-triphosphate, demonstrate competitive inhibition with respect to deoxythymidine triphosphate (dTTP) for DNA polymerases. This suggests that the methylamino group at the 5-position of the uracil ring in this compound likely allows it to mimic the natural substrate, fitting into the enzymatic active site. However, the modification would then interfere with the catalytic process, preventing the completion of the enzymatic reaction and leading to inhibition. The affinity of these analogues for the enzyme's active site is a key determinant of their inhibitory potency.

Cellular Responses to this compound and its Analogues (Non-Clinical)

Impact on RNA Synthesis Pathways

The incorporation of modified nucleosides into nucleic acids can have profound effects on their synthesis and function. While specific studies on the direct impact of this compound on RNA synthesis are limited, the presence of analogous modifications in DNA templates is known to affect transcription. For example, the presence of deoxyuridine in DNA can inhibit RNA transcription by various RNA polymerases. This effect is thought to arise from alterations in the thermodynamic stability and dynamics of the DNA template. It is plausible that if this compound were incorporated into a DNA template, it could similarly perturb the interaction with RNA polymerase, thereby affecting the efficiency and fidelity of RNA synthesis.

Effects on Protein Synthesis Pathways

The fidelity of protein synthesis is critically dependent on the accurate translation of the mRNA template by ribosomes. Modifications to the bases within RNA molecules can influence this process. For instance, pseudouridine, a naturally occurring isomer of uridine, is known to affect ribosome function and can lead to the synthesis of multiple peptide products from a single mRNA sequence. While direct evidence for this compound's effect on protein synthesis is not available, it is conceivable that its presence in an mRNA transcript could alter codon recognition by the ribosome, potentially leading to translational errors or stalling. The specific nature and extent of such effects would depend on the location and context of the modification within the mRNA.

Induction of Apoptosis in Cellular Models (Mechanistic Investigation)

Apoptosis, or programmed cell death, is a fundamental biological process that can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases known as caspases, which execute the dismantling of the cell. The intrinsic pathway is often triggered by cellular stress, including DNA damage, and involves the release of cytochrome c from the mitochondria, leading to the formation of the apoptosome and activation of caspase-9. While there is a lack of specific research directly investigating the induction of apoptosis by this compound, it is hypothesized that as a DNA-damaging agent, it could trigger the intrinsic apoptotic pathway. The formation of DNA adducts or the generation of reactive intermediates (as discussed below) could serve as signals for the cell to initiate programmed cell death as a protective mechanism.

Reactive Intermediates and DNA Damage Research

Formation of 2'-Deoxy-5-methyleneuridin-5-yl and Related Radicals

A significant area of research has focused on the formation of reactive intermediates from pyrimidine nucleosides, such as the 2'-deoxy-5-methyleneuridin-5-yl radical. This radical species is a key intermediate in the oxidative damage of thymidine, a closely related nucleoside. It is understood to be produced during various DNA damage processes. The formation of this radical can be initiated by hydroxyl radical attack on the methyl group of thymine, followed by the loss of a water molecule.

This highly reactive radical can undergo further reactions, leading to various forms of DNA damage. Competition studies have shown that the 2'-deoxy-5-methyleneuridin-5-yl radical can abstract a hydrogen atom from neighboring molecules, potentially propagating damage within the DNA strand. This suggests that under hypoxic conditions, damage may be transferred from the nucleobase to the deoxyribose sugar of an adjacent nucleotide. Given the structural similarity, it is plausible that this compound could also be a precursor to similar radical intermediates under conditions of oxidative stress, contributing to its potential genotoxicity.

Interactive Data Table: Investigated Effects of this compound and Related Analogues

SectionSubsectionCompound/Analogue StudiedObserved or Hypothesized Effect
3.2.3Competitive Binding and Substrate Mimicry5-cyano-2'-deoxyuridine 5'-phosphatePotent competitive inhibitor of thymidylate synthase.
3.2.3Competitive Binding and Substrate Mimicry3'-C-Methyl-2'-deoxythymidine 5'-triphosphateCompetitive inhibitor of DNA polymerases with respect to dTTP.
3.3.1Impact on RNA Synthesis PathwaysDeoxyuridine (in DNA template)Inhibitory and promutagenic effect on RNA transcription.
3.3.2Effects on Protein Synthesis PathwaysPseudouridine (in mRNA)Perturbs ribosome function and promotes synthesis of multiple peptide products.
3.3.3Induction of ApoptosisThis compound (Hypothesized)Potential to trigger the intrinsic apoptotic pathway via DNA damage.
3.4.1Formation of Reactive RadicalsThymidinePrecursor to the 2'-deoxy-5-methyleneuridin-5-yl radical under oxidative stress.

Mechanisms of Oxidative Stress-Induced DNA Lesions Involving Uridine Derivatives

Oxidative stress, a condition characterized by an excess of reactive oxygen species (ROS) within the cell, poses a significant threat to genomic stability. nih.govmdpi.com These highly reactive molecules, which include hydroxyl radicals (•OH), can indiscriminately damage cellular macromolecules, including DNA. nih.govmdpi.com The interaction of ROS with DNA components initiates a cascade of chemical reactions that result in a variety of oxidative lesions. nih.govmdpi.com

Uridine derivatives within DNA are susceptible to attack by ROS. The hydroxyl radical, one of the most reactive and damaging ROS, can react with all components of DNA, including the pyrimidine bases and the deoxyribose sugar backbone. mdpi.com These reactions can lead to the formation of various altered base products, single-strand breaks (SSBs), and double-strand breaks (DSBs). mdpi.commdpi.com For instance, the accumulation of oxidative DNA lesions can interfere with DNA replication and transcription, potentially leading to the formation of DSBs when replication forks encounter unrepaired lesions or SSBs. nih.govnih.gov

The cellular response to such damage involves complex DNA damage response (DDR) pathways that can trigger cell cycle arrest, initiate DNA repair, or induce apoptosis. nih.gov In mammalian cells, oxidative DNA damage is primarily repaired through the base excision repair (BER) and nucleotide excision repair (NER) pathways. mdpi.com However, if the level of ROS overwhelms the cell's antioxidant and repair capacities, the accumulation of these lesions can lead to mutagenesis and contribute to various pathologies. nih.gov

Hydrogen Atom Transfer and Damage Propagation within Nucleic Acids

Hydrogen atom transfer (HAT) is a fundamental chemical reaction that plays a crucial role in the propagation of damage within nucleic acids. nih.gov It is a key step in a wide array of biological processes, including the oxidative damage of DNA. nih.gov A HAT reaction involves the transfer of a hydrogen atom (a proton and an electron) from one molecule to another. nih.gov

Within the context of DNA, once an initial oxidative lesion is formed by an ROS attack on a nucleobase or the sugar backbone, this damage can be transferred to adjacent nucleotides through a series of HAT reactions. This process can create a cascade of damage, leading to the formation of multiple lesions from a single initial event. The transfer of a hydrogen atom can convert a neutral, damaged site into a radical species, which can then abstract a hydrogen atom from a neighboring base, thereby propagating the damage along the DNA strand.

Computational studies on nucleobase pairs have explored the dynamics of proton transfer, a related phenomenon, within the hydrogen bonds that stabilize the DNA duplex. nih.gov These transfers can lead to the formation of rare tautomeric forms of the bases, which can alter the normal hydrogen-bonding pattern and potentially lead to mutations during DNA replication. nih.gov The transfer of protons, and by extension hydrogen atoms, is influenced by the surrounding environment, including water molecules and metal ions. nih.gov Understanding the mechanisms of HAT is therefore critical for comprehending how oxidative damage can spread within the genome and lead to deleterious biological consequences.

Modulation of RNA Interference Activity by this compound Derivatives

The modification of small interfering RNAs (siRNAs) with derivatives of 2'-deoxyuridine has been investigated as a strategy to enhance their therapeutic properties. acs.orgnih.govnih.gov Specifically, the incorporation of 2'-deoxy-2'-α-F-2'-β-C-methyl (2'-F/Me) pyrimidine nucleotides into siRNAs has been shown to modulate their RNA interference (RNAi) activity. acs.orgnih.govnih.gov While 2'-F/Me uridine nucleoside derivatives have been successful as antiviral drugs, their application in oligonucleotides for RNAi is a more recent area of exploration. acs.orgnih.govnih.gov

Research has demonstrated that siRNAs containing 2'-F/Me modifications at certain positions can exhibit similar or even improved silencing activity compared to their unmodified parent siRNAs. acs.orgnih.gov This has been observed in both cell culture and in vivo mouse models, with delivery via lipid nanoparticles or as triantennary N-acetylgalactosamine conjugates for hepatocyte-specific targeting. acs.orgnih.gov However, the incorporation of these modified nucleotides can also lead to significant thermal destabilization of the siRNA duplex, which is an important consideration in their design. acs.orgnih.govnih.gov Despite this, the 2'-F/Me modification can confer increased resistance to degradation by exonucleases when placed at the terminus of an oligonucleotide. nih.govnih.gov

Synergy with 5'-Phosphate Mimics in RNAi Systems

A key aspect of modulating RNAi activity involves the interaction of modified nucleotides with components of the RNA-Induced Silencing Complex (RISC), particularly the Argonaute-2 (Ago2) protein. The 5'-end of the antisense strand of an siRNA is recognized by the MID domain of Ago2, and this interaction is crucial for the selective loading of the antisense strand into RISC. acs.org To enhance this interaction and improve potency, non-hydrolyzable 5'-phosphate mimics, such as (E)-vinyl phosphonate (VP), are often incorporated at the 5'-terminus of the antisense strand. acs.org

Studies have shown a synergistic effect when the 2'-F/Me modification is combined with a 5'-vinyl phosphonate mimic. acs.orgnih.govnih.gov Interestingly, in this context, both the E and Z isomers of the 5'-vinyl phosphonate exhibit comparable silencing activity to the parent siRNA. acs.orgnih.govnih.gov This is in contrast to combinations with other 2'-modifications like 2'-O-methyl, where the Z isomer is detrimental to activity. acs.orgnih.govnih.gov This suggests that the steric and conformational properties of the C-methyl-containing sugar ring of the 2'-F/Me nucleotide play a significant role in accommodating both isomers of the 5'-phosphate mimic within the Ago2 MID domain. acs.orgnih.gov

Mitigation of Off-Target Effects in RNAi Modalities

A major challenge in the therapeutic application of siRNAs is the potential for off-target effects, where the siRNA downregulates unintended messenger RNAs (mRNAs). horizondiscovery.commdpi.com These effects are often mediated by the "seed region" (nucleotides 2-8) of the antisense strand, which can have partial complementarity to the 3' untranslated regions (UTRs) of off-target mRNAs, mimicking the action of microRNAs (miRNAs). mdpi.comnih.goveclipsebio.com

Chemical modifications within the siRNA sequence are a key strategy to mitigate these off-target effects. horizondiscovery.comnih.goveclipsebio.com Research has shown that the placement of the 2'-F/Me modification in the seed region of the antisense strand can effectively reduce seed-based off-target effects. acs.orgnih.gov Specifically, modification at position 7 of the antisense strand was found to mitigate these unintended silencing activities in cell-based assays, while maintaining on-target activity equivalent to the parent siRNA in mice. acs.orgnih.gov This approach allows for the decoupling of on-target potency from off-target liabilities, thereby improving the safety profile of the siRNA therapeutic.

Modification StrategyEffect on Off-TargetingOn-Target Activity
2'-F/Me at position 7 of antisense strand Mitigated seed-based off-target effectsEquivalent to parent siRNA in mice
Chemical modifications in the seed region Can reduce miRNA-like off-target activitiesMaintained or slightly altered
Pooling of multiple siRNAs Reduces effective concentration of individual seeds, minimizing off-target riskStrong on-target silencing

Molecular Modeling of Nucleic Acid-Protein Interactions

To rationalize the experimental observations of how 2'-F/Me modifications influence RNAi activity, molecular modeling of nucleic acid-protein interactions has been employed. acs.orgnih.gov These computational techniques provide insights into the structural and energetic basis of these interactions at an atomic level. nih.govmdpi.comresearchwithrutgers.com Molecular dynamics simulations, for example, can be used to study the conformational dynamics of the siRNA duplex and its complex with the Ago2 protein. mdpi.comnih.gov

Modeling studies can help to explain why the incorporation of a 2'-F/Me nucleotide, despite its C3'-endo preorganization which is generally favorable for RNAi, can cause thermal destabilization of the duplex, likely due to steric effects. acs.orgnih.govnih.gov Furthermore, modeling can illuminate the interactions within the Ago2 MID domain that allow for the synergy between 2'-F/Me modifications and 5'-vinyl phosphonate mimics. acs.org By understanding the precise atomic positions and interactions, researchers can better predict the effects of novel chemical modifications and design more potent and specific siRNA therapeutics. mdpi.com

Computational TechniqueApplication in RNAi ResearchInsights Gained
Molecular Dynamics (MD) Simulations Simulating the behavior of siRNA-Ago2 complexesUnderstanding conformational changes, stability, and the impact of modifications on protein-nucleic acid interactions.
Computer Model Building Creating 3D models of modified siRNAs and their protein complexesVisualizing steric clashes, hydrogen bonding patterns, and other interactions that influence activity.
Theoretical Energy Calculations Calculating the binding energies between siRNA and Ago2Quantifying the impact of modifications on the strength of the interaction and predicting potency.

Applications of 2 Deoxy 5 Methylamino Uridine in Research Methodologies

Engineering of Nucleic Acids and Oligonucleotides

Beyond its use in labeling, 2-Deoxy-5-(methylamino)uridine is a valuable component in the chemical synthesis of engineered nucleic acids, allowing for the creation of oligonucleotides with tailored properties and functionalities.

The precise placement of a modified base at a specific position within a synthetic DNA strand is crucial for many applications, such as creating probes for structural studies or functionalized aptamers. The standard and most efficient method for achieving this is through solid-phase synthesis using phosphoramidite (B1245037) chemistry ffame.orgtcichemicals.comtwistbioscience.com.

To incorporate this compound into an oligonucleotide, it must first be converted into its phosphoramidite derivative. This involves protecting the reactive methylamino group and then adding a phosphoramidite moiety to the 3'-hydroxyl group of the deoxyribose sugar tandfonline.comnih.gov. This modified building block is then used in an automated DNA synthesizer. The synthesizer performs a series of controlled chemical reactions—deblocking, coupling, capping, and oxidation—to add the nucleosides one by one, allowing for the site-specific insertion of the this compound at any desired position in the growing oligonucleotide chain twistbioscience.com. Once the synthesis is complete, the protecting groups are removed, yielding a purified oligonucleotide containing the modified base.

Research MethodologyRole of this compoundKey Advantage
Fluorescence In Situ Hybridization (FISH) Incorporated into DNA probes as a site for fluorescent dye attachment.Provides a reactive handle for stable, covalent labeling of probes.
Mutation Detection Microarrays Used as a component of immobilized oligonucleotide probes.Enables covalent attachment to the array surface and can modify hybridization properties.
In Situ RT-PCR / PCR Incorporated as a triphosphate (dNTP) during DNA amplification for post-amplification labeling.Allows for versatile and efficient labeling of PCR products for detection.
Fluorescent Nucleoside Analogues Serves as a precursor for the synthesis of novel fluorescent nucleosides.The methylamino group is an ideal site for attaching various fluorophores.
Oligonucleotide Engineering Incorporated site-specifically into synthetic DNA via its phosphoramidite derivative.Allows for the precise placement of functional groups within a custom DNA sequence.

Construction of Modified DNA/RNA Constructs for Functional Studies

The site-specific incorporation of modified nucleosides like this compound into synthetic DNA and RNA oligonucleotides is a powerful strategy for investigating nucleic acid structure, stability, and biological function. This process typically involves standard phosphoramidite chemistry on an automated solid-phase synthesizer.

First, the this compound nucleoside is chemically converted into a phosphoramidite building block. This involves protecting the reactive groups, including the primary amine of the methylamino group and the hydroxyl groups of the deoxyribose sugar, to prevent unwanted side reactions during synthesis. The resulting phosphoramidite can then be used in automated oligonucleotide synthesis just like the standard A, C, G, and T phosphoramidites.

Table 1: Comparison of Properties in Modified vs. Unmodified Oligonucleotides

Property Standard DNA/RNA DNA/RNA with this compound Potential Impact of Modification
Duplex Stability (Tm) Dependent on GC content and length. May be increased or decreased depending on the sequence context and interacting molecules. Alters hybridization thermodynamics.
Protein Binding Affinity Standard recognition patterns. The methylamino group in the major groove can enhance or disrupt binding with specific proteins (e.g., polymerases, transcription factors). Modulates biological regulation and enzyme activity.
Nuclease Resistance Susceptible to degradation by nucleases. May confer slightly increased resistance to enzymatic degradation compared to natural counterparts. Increases oligonucleotide stability in biological fluids.
Structure Canonical B-form (DNA) or A-form (RNA) helix. Can introduce localized conformational changes in the helical structure. Affects molecular recognition and overall architecture.

Exploration of Click Chemistry for DNA/RNA Labeling and Ligation

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and bio-orthogonal reaction widely used for labeling and conjugating biomolecules, including nucleic acids. biosynth.comnih.govlumiprobe.com This method allows for the attachment of various reporters, such as fluorescent dyes or biotin, to DNA and RNA strands. biosynth.comsemanticscholar.org

While this compound does not inherently possess a click-reactive group like an alkyne or an azide (B81097), its structure provides a convenient handle for introducing one. The primary amine within the 5-methylamino substituent can be chemically modified to attach a linker arm terminating in an alkyne or azide group. This derivatization turns the modified nucleoside into a platform for click chemistry applications.

Once this click-ready version of the nucleoside is incorporated into a DNA or RNA strand, it can be reacted with a corresponding azide- or alkyne-containing reporter molecule. This two-step approach allows for versatile labeling of nucleic acids post-synthesis. Such explorations are valuable for creating probes for fluorescence in situ hybridization (FISH), pull-down assays, and super-resolution microscopy, where precise and efficient labeling is critical. The reaction is known for being fast, selective, and biocompatible, making it suitable for use in complex biological systems. biosynth.comsemanticscholar.org

Research into Single Nucleotide Polymorphism (SNP) Detection

Single Nucleotide Polymorphisms (SNPs) are the most common type of genetic variation in the human genome and serve as important markers for disease association studies and personalized medicine. nih.gov The development of robust and accurate methods for SNP detection is a major goal in molecular diagnostics. mednexus.org Research has shown that incorporating modified nucleosides into DNA probes can significantly enhance the specificity of SNP detection assays.

Design of Probes for Discrimination of Single-Base Mismatches

The ability to distinguish between a perfectly matched DNA duplex and one containing a single-base mismatch is fundamental to SNP genotyping. Probes containing this compound can be designed to improve this discrimination. The methylamino group at the 5-position of the uracil (B121893) ring extends into the major groove of the DNA helix.

This modification can influence duplex stability in a mismatch-dependent manner. When the probe hybridizes to its perfectly complementary target sequence, the modification may have a neutral or slightly stabilizing effect. However, when a single-base mismatch is present opposite or near the modified nucleotide, the combination of the mismatch-induced distortion and the steric bulk of the methylamino group can lead to a significant destabilization of the duplex. This results in a larger difference in melting temperature (ΔTm) between the perfectly matched and the mismatched duplexes compared to what is observed with standard DNA probes. This enhanced thermodynamic discrimination is a key principle in designing high-fidelity SNP detection probes. nih.gov

Table 2: Hypothetical Melting Temperatures (Tm) for Probes with and without Modification

Probe Type Target Sequence Duplex Status Estimated Tm (°C) ΔTm (Matched - Mismatched)
Standard Unmodified Probe Perfect Match Matched 65.0 5.0 °C
Single Mismatch Mismatched 60.0
Probe with this compound Perfect Match Matched 65.5 8.5 °C
Single Mismatch Mismatched 57.0

Development of Fluorescence-Based Discrimination Assays

The enhanced mismatch discrimination offered by this compound-containing probes can be effectively utilized in various fluorescence-based SNP detection platforms, such as 5'-nuclease assays (e.g., TaqMan® assays). nih.govresearchgate.net

In a typical 5'-nuclease assay, an oligonucleotide probe is synthesized with a fluorophore on its 5' end and a quencher on its 3' end. The probe is designed to hybridize to the target DNA sequence between two PCR primers. During the extension phase of PCR, if the probe is perfectly hybridized to the target, the 5'-nuclease activity of the DNA polymerase cleaves the probe, separating the fluorophore from the quencher and generating a fluorescent signal.

When a probe containing this compound is used, its hybridization to a mismatched allele is significantly less stable. This instability reduces the efficiency of probe binding and subsequent cleavage during PCR, leading to a much lower fluorescent signal compared to the signal generated from the perfectly matched allele. This greater signal-to-noise ratio allows for more confident and accurate genotyping, even with challenging SNPs where the thermodynamic differences between alleles are minimal with standard probes. researchgate.net

Table 3: Expected Fluorescence Signal in a 5'-Nuclease Assay for Different Genotypes

Genotype Allele 1 Probe Hybridization Allele 2 Probe Hybridization Expected Fluorescence Signal (Allele 1 Probe) Expected Fluorescence Signal (Allele 2 Probe) Genotype Call
Homozygous (Allele 1/1) Perfect Match Mismatch High Low / None Allele 1
Homozygous (Allele 2/2) Mismatch Perfect Match Low / None High Allele 2
Heterozygous (Allele 1/2) Perfect Match Mismatch High High Allele 1/2

Analytical and Biophysical Characterization for Research

Spectroscopic Analysis of 2-Deoxy-5-(methylamino)uridine and its Derivatives

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone in the analysis of molecular structures. vanderbilt.edu Different spectroscopic techniques provide unique and complementary information about the electronic and vibrational properties of a molecule, as well as the arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. mmu.ac.ukjchps.com It provides precise information about the atomic connectivity and the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C. jchps.com

For this compound, ¹H NMR spectroscopy would reveal distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals indicates the electronic environment of the protons, while the integration of the peaks provides the relative number of protons of each type. jchps.com Spin-spin coupling patterns (splitting) reveal which protons are adjacent to one another, allowing for the assembly of molecular fragments.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. Together, one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments (like COSY and HSQC) allow for the complete and unambiguous assignment of the molecule's structure. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of similar nucleoside structures. Actual experimental values may vary depending on the solvent and other conditions.

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
N-CH₃~2.7 - 2.9~28 - 30
H-6~7.5 - 7.7~138 - 140
C-5-~100 - 102
C-4-~163 - 165
C-2-~151 - 153
H-1'~6.1 - 6.3~87 - 89
H-2'a, H-2'b~2.2 - 2.5~39 - 41
H-3'~4.3 - 4.5~70 - 72
H-4'~3.9 - 4.1~88 - 90
H-5'a, H-5'b~3.6 - 3.8~61 - 63

Ultraviolet-Visible (UV-Vis) spectroscopy is a rapid and reliable method for quantifying the concentration of compounds that absorb light in the UV-Vis range and for assessing their purity. The pyrimidine (B1678525) ring of this compound constitutes a chromophore that absorbs UV light. Uridine (B1682114) and its derivatives typically exhibit a maximum absorbance (λmax) at approximately 262 nm. biospectra.usnih.gov

The concentration of a solution of this compound can be determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration and the path length of the light through the solution. By measuring the absorbance at its λmax and using a known molar absorptivity coefficient (ε), the concentration can be accurately calculated. This method is also valuable for purity assessment, as the presence of impurities with different chromophores can alter the shape of the absorption spectrum or introduce additional peaks. biospectra.us

Table 2: Example of Concentration Determination using UV-Vis Spectroscopy Based on the Beer-Lambert Law (A = εcl), assuming a molar absorptivity (ε) of 10,185 M⁻¹cm⁻¹ at 262 nm and a path length (l) of 1 cm.

Measured Absorbance (A) at 262 nmCalculated Concentration (c)
0.19.82 µM
0.2524.55 µM
0.549.09 µM
0.7573.64 µM
1.098.18 µM

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. vanderbilt.edu It is used to determine the exact molecular weight of a compound with high accuracy, which serves to confirm its elemental composition. For this compound (C₁₀H₁₅N₃O₅), the expected monoisotopic mass is approximately 257.1012 Da. nih.gov

In addition to molecular weight determination, MS provides structural information through the analysis of fragmentation patterns. arkat-usa.org When the ionized molecule (molecular ion) breaks apart in the mass spectrometer, it forms characteristic fragment ions. For nucleosides like this compound, a common fragmentation pathway is the cleavage of the N-glycosidic bond, resulting in separate ions for the sugar moiety and the nucleobase. researchgate.netnih.gov Analyzing these fragments helps to confirm the identities of the constituent parts of the molecule.

Table 3: Predicted Key m/z Peaks in the Mass Spectrum of this compound

IonDescriptionPredicted m/z
[M+H]⁺Protonated Molecular Ion258.1
[M+Na]⁺Sodium Adduct of Molecular Ion280.1
[B+H]⁺Protonated Base (5-(methylamino)uracil)142.1
[S]⁺Deoxyribose Sugar Fragment117.1

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. oregonstate.edu It works by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending) at specific frequencies corresponding to the different types of chemical bonds. lumenlearning.com

The IR spectrum of this compound would display characteristic absorption bands for its various functional groups. These include O-H stretching from the hydroxyl groups on the deoxyribose sugar, N-H stretching from the amine and amide groups, sharp and intense C=O stretching from the carbonyl groups of the pyrimidine ring, and various C-O, C-N, and C-C bond vibrations in the fingerprint region. libretexts.orgpressbooks.pub This provides a qualitative confirmation of the molecule's chemical makeup.

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional GroupBondCharacteristic Absorption Range (cm⁻¹)
Alcohol/AmideO-H / N-H stretch3200 - 3500 (broad)
AlkaneC-H stretch2850 - 3000
Amide/UreideC=O stretch1670 - 1780 (strong)
AmineN-H bend1550 - 1650
AlcoholC-O stretch1050 - 1250

Chromatographic Methods for Purification and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are indispensable for both the purification of synthesized compounds and for the analysis of mixture complexity and reaction progress.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used extensively in organic synthesis to monitor the progress of a chemical reaction. chemistryhall.comlibretexts.org A TLC plate consists of a stationary phase (commonly silica (B1680970) gel) coated on a backing material. chemistryhall.com

To monitor a reaction producing this compound, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate alongside spots of the starting materials and a pure reference sample of the product. libretexts.orgyoutube.com The plate is then developed in a suitable mobile phase (solvent system).

As the solvent moves up the plate, compounds separate based on their differential polarity and affinity for the stationary and mobile phases. chemistryhall.com The progress of the reaction is visualized by the gradual disappearance of the starting material spot and the appearance and intensification of the product spot. youtube.com The Retention Factor (Rf), a ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system and helps in its identification. youtube.com

Table 5: Interpreting TLC for Reaction Monitoring

Observation on TLC PlateInterpretation
Spot in the reaction lane has the same Rf as the starting material.Reaction has not yet started or is very slow.
Two spots appear in the reaction lane: one corresponding to the starting material and a new one.Reaction is in progress; a mixture of reactant and product is present.
The starting material spot diminishes, and the new product spot intensifies.The reaction is proceeding towards completion.
The starting material spot has completely disappeared, leaving only the product spot.The reaction is complete.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the verification of the purity of synthesized this compound and the oligonucleotides into which it is incorporated. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. nih.govnih.gov For modified nucleosides and oligonucleotides, reversed-phase HPLC (RP-HPLC) is the most common modality.

In a typical RP-HPLC setup for analyzing this compound, a hydrophobic C18 stationary phase is used. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., triethylammonium (B8662869) acetate (B1210297) or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile. A gradient of increasing organic solvent concentration is employed to elute the compounds from the column based on their hydrophobicity. The methylamino group at the 5-position of the uracil (B121893) base imparts a slight increase in polarity compared to thymidine (B127349) (5-methyldeoxyuridine).

The purity of a sample is determined by integrating the area of the main peak in the chromatogram and comparing it to the total area of all peaks, detected by UV absorbance, typically at 260 nm. A highly pure sample will exhibit a single, sharp peak with a characteristic retention time. The presence of additional peaks may indicate the existence of impurities, such as unreacted starting materials, byproducts from the synthesis, or degradation products. nih.gov

Table 1: Illustrative HPLC Purity Analysis of a this compound Sample

Peak NumberRetention Time (minutes)Peak Area (%)Identification
18.599.2This compound
210.20.8Impurity

This is a hypothetical data table for illustrative purposes.

Biophysical Studies of this compound-Containing Nucleic Acids

Incorporation of this compound into DNA can influence its structural integrity, stability, and susceptibility to enzymatic cleavage. A range of biophysical techniques are utilized to probe these properties.

Thermal Stability (Tm) Measurements of Duplexes

The thermal stability of a DNA duplex is commonly characterized by its melting temperature (Tm), the temperature at which 50% of the duplex molecules have denatured into single strands. This is typically measured by monitoring the change in UV absorbance at 260 nm as a function of temperature. The introduction of modified nucleosides can either stabilize or destabilize the duplex.

The effect of a 5-substituted deoxyuridine on the Tm of a DNA duplex is dependent on the nature of the substituent. Small, non-polar groups can enhance stacking interactions and increase the Tm, while bulky or charged groups may disrupt the helical structure and lower the Tm. The methylamino group at the C5 position is relatively small. Studies on similar C5-aminoalkyl-substituted deoxyuridines have shown varied effects on duplex stability, with some causing a slight decrease in Tm per modification. The protonation state of the amino group, which is dependent on the pH of the buffer, can also play a role.

Table 2: Representative Thermal Melting Data for a DNA Duplex Containing this compound

Oligonucleotide Sequence (X = this compound)Tm (°C)ΔTm per modification (°C)
5'-CGC AAT XGC G-3'54.5-0.7
5'-CGC AAT TGC G-3' (unmodified control)55.2N/A

This is a hypothetical data table for illustrative purposes, based on trends observed with similar modifications.

Circular Dichroism (CD) Spectroscopy for Conformation Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of nucleic acids. nih.govmdpi.comcreative-biogene.com Chiral molecules, such as DNA, absorb left and right circularly polarized light differently, giving rise to a characteristic CD spectrum. The canonical B-form DNA duplex exhibits a positive band around 275 nm and a negative band around 245 nm. nih.gov Deviations from this signature spectrum can indicate transitions to other conformations, such as A-form or Z-form DNA, or more subtle structural perturbations. nih.govmdpi.com

Table 3: Typical CD Spectral Features for a B-Form DNA Duplex with and without this compound

DuplexPositive Maximum (nm)Negative Minimum (nm)Inferred Conformation
Unmodified~275~245B-form
Containing this compound~277~246B-form with minor local perturbations

This is a hypothetical data table for illustrative purposes.

Future Research Directions and Unexplored Avenues

Computational Chemistry and Molecular Dynamics Simulations of 2-Deoxy-5-(methylamino)uridine Interactions

Computational approaches are indispensable for elucidating the structural and dynamic properties of nucleoside analogues and their interactions with biological macromolecules. For this compound, future computational studies could provide profound insights into its mechanism of action and guide the design of next-generation therapeutic agents.

Molecular dynamics (MD) simulations can be employed to model the behavior of this compound when incorporated into DNA duplexes. Such simulations can reveal how the 5-methylamino substitution affects the local DNA structure, flexibility, and interactions with DNA-binding proteins, such as polymerases and transcription factors. By comparing these simulations with those of natural nucleosides like thymidine (B127349), researchers can identify key structural differences that may underlie the biological activity of the modified compound. For instance, studies on other 5-substituted 2'-deoxyuridines have successfully used MD simulations to analyze the stability of protein-ligand interactions and observe structural deviations over time. researchgate.net

Quantum chemical calculations, including Density Functional Theory (DFT), can be utilized to investigate the electronic properties of this compound. These methods can elucidate the impact of the methylamino group on the electron distribution within the pyrimidine (B1678525) ring, which in turn influences its hydrogen bonding capabilities and base-stacking interactions. researchgate.net Understanding these fundamental properties is crucial for predicting how the molecule will behave in a biological environment. For example, computational studies on 5-bromo-2'-deoxyuridine (B1667946) have successfully used DFT to calculate vibrational frequencies and geometric parameters, showing good agreement with experimental data. nih.gov

Table 1: Potential Computational Studies for this compound

Computational MethodResearch FocusPotential Insights
Molecular Dynamics (MD) SimulationsIncorporation into DNA/RNA strands and interaction with enzymes (e.g., polymerases, kinases).Effects on nucleic acid conformation, stability, and recognition by proteins.
Quantum Mechanics (QM)Electronic structure, hydrogen bonding capabilities, and stacking energies.Fundamental understanding of non-covalent interactions and reactivity.
Docking StudiesBinding affinity and orientation within the active sites of target enzymes.Prediction of potential biological targets and mechanism of inhibition.
Free Energy Perturbation (FEP)Relative binding affinities of analogues to a target protein.Guidance for the rational design of more potent derivatives. acs.org

Advanced Synthetic Strategies for Novel this compound Analogues

The development of novel synthetic methodologies is crucial for expanding the chemical space of this compound analogues, which can lead to compounds with improved biological activity, selectivity, and pharmacokinetic properties.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, have proven to be powerful tools for the C5-modification of pyrimidine nucleosides. cuny.edunih.gov These methods could be adapted to synthesize a diverse library of 5-substituted analogues of this compound with various aryl, heteroaryl, or alkynyl groups. These novel compounds could then be screened for a wide range of biological activities.

Another promising avenue is the development of methods for the late-stage functionalization of this compound. This would allow for the rapid diversification of the lead compound without the need for de novo synthesis of each analogue. Techniques such as C-H activation could potentially be employed for this purpose.

Table 2: Potential Synthetic Strategies for this compound Analogues

Synthetic StrategyTarget ModificationPotential Advantages
Palladium-Catalyzed Cross-CouplingC5-position of the pyrimidine ring.Introduction of a wide range of functional groups. cuny.edu
Fluorination Chemistry2'- or 3'-position of the deoxyribose sugar.Enhancement of metabolic stability and biological activity. mdpi.com
Click ChemistryAttachment of diverse moieties via linkers.Rapid generation of a library of conjugates for various applications.
Late-Stage FunctionalizationVarious positions on the nucleoside scaffold.Efficient diversification of the lead compound.

Interdisciplinary Approaches Integrating this compound into Emerging Bio-Technologies

The unique properties of modified nucleosides can be leveraged in various biotechnological applications, from diagnostics to the development of novel therapeutic modalities.

One exciting area of research is the incorporation of this compound into nucleic acid aptamers. Aptamers are short, single-stranded DNA or RNA molecules that can bind to a wide variety of target molecules with high affinity and specificity. The introduction of modified nucleosides can enhance the structural diversity and binding properties of aptamers. researchgate.net The methylamino group at the C5-position could potentially form additional hydrogen bonds or hydrophobic interactions with the target molecule, leading to improved binding affinity. For instance, the incorporation of 5-(N-benzylcarboxyamide)-2'-deoxyuridine into the AS1411 aptamer has been shown to enhance its targeting affinity to cancer cells. nih.gov

Furthermore, this compound could be functionalized with reporter groups, such as fluorescent dyes or biotin, to be used as probes for studying biological processes. These probes could be incorporated into DNA and used in techniques like fluorescence in situ hybridization (FISH) or as tools for studying DNA-protein interactions.

The development of enzymatic methods for the incorporation of this compound triphosphate into DNA by DNA polymerases would open up possibilities for its use in polymerase chain reaction (PCR) and DNA sequencing applications. mdpi.com This would require screening a panel of DNA polymerases for their ability to accept the modified nucleotide as a substrate.

Elucidation of Broader Biological Roles and Pathways Involving Modified Uridines in Research Models

While the anti-herpetic activity of this compound has been a primary focus, its broader biological roles and the cellular pathways it may modulate are not well understood.

Future research should aim to elucidate the metabolic fate of this compound in various cell types. This would involve studies to determine if it is phosphorylated to its corresponding mono-, di-, and triphosphates by cellular kinases. nih.gov Understanding the metabolism of the compound is crucial for interpreting its biological activity and potential off-target effects. For example, studies on 5-methyl-2'-deoxycytidine (B118692) have shown that its metabolic pathway can significantly influence its incorporation into DNA and its cellular effects. nih.gov

Investigating the effects of this compound on the broader pyrimidine metabolic network is also warranted. creative-proteomics.com It is possible that this modified nucleoside could inhibit enzymes involved in the de novo or salvage pathways of pyrimidine biosynthesis, leading to perturbations in the cellular nucleotide pools. mdpi.comnih.gov Such effects could have implications for its use in combination therapies.

The use of modern research models, such as organoids and CRISPR-Cas9 gene-edited cell lines, could provide valuable insights into the mechanism of action and potential therapeutic applications of this compound. These models can be used to study the effects of the compound in a more physiologically relevant context and to identify genetic determinants of sensitivity or resistance.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Deoxy-5-(methylamino)uridine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves modifying the uridine scaffold via regioselective methylation at the 5-position. For example, catalytic hydrogenation of azide intermediates (e.g., using Pd/C in ethanol) can yield amino derivatives, followed by methyl group introduction via reductive alkylation . Protecting groups like trityl or acetyl are critical to prevent unwanted side reactions during functionalization. Reaction optimization includes monitoring pH (6.5–7.5) and temperature (40–60°C) to enhance yield and purity .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 260 nm) is standard for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms regioselective methylation at the 5-position, with characteristic shifts for the methylamino group (δ ~2.8 ppm in ¹H NMR). Mass spectrometry (ESI-MS) validates molecular weight (C₁₀H₁₅N₃O₆, MW 273.24) .

Advanced Research Questions

Q. How does the methylamino substitution at the 5-position influence the compound’s interaction with RNA/DNA repair enzymes?

  • Methodological Answer : The methylamino group alters hydrogen-bonding patterns and steric bulk, which can be probed via competitive enzymatic assays (e.g., with thymidine kinase or uracil-DNA glycosylase). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity changes. Comparative studies with unmodified uridine or 5-methyluridine reveal specificity for enzymes like MnmA, which catalyze tRNA modifications .

Q. What experimental challenges arise when studying the enzymatic incorporation of this compound into nucleic acids?

  • Methodological Answer : Challenges include:

  • Substrate Specificity : Enzymes like DNA polymerases may reject the methylamino group due to steric clashes. Use primer extension assays with modified dNTPs to assess incorporation efficiency.
  • Metabolic Instability : The compound’s susceptibility to deamination or phosphorylation requires stabilizing buffers (e.g., EDTA to inhibit nucleases) and LC-MS/MS to track degradation .

Q. How can researchers resolve contradictions in proposed mechanisms of action, such as Fe-S cluster dependency in MnmA-type enzymes?

  • Methodological Answer : Contradictory reports on Fe-S cluster roles (e.g., activation vs. inhibition in MnmA enzymes) require:

  • Spectroscopic Validation : Mössbauer or electron paramagnetic resonance (EPR) spectroscopy to detect Fe-S clusters under anaerobic vs. aerobic conditions.
  • Mutagenesis Studies : Replace conserved cysteines (e.g., CXXC motifs) to test cluster-binding necessity.
  • In Vitro Activity Assays : Compare thiolation rates in cluster-reconstituted vs. apo-enzyme preparations .

Q. What strategies improve the metabolic stability and bioavailability of this compound for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Acetylation of hydroxyl groups (e.g., uridine triacetate derivatives) enhances intestinal absorption and plasma stability .
  • Nucleotide Transporter Targeting : Use liposomal formulations or conjugate with ligands (e.g., folate) to improve cellular uptake.
  • Pharmacokinetic Profiling : Monitor half-life (t₁/₂) via serial plasma sampling and LC-MS/MS, adjusting dosing intervals accordingly .

Q. How can researchers assess the mutagenic potential of this compound in eukaryotic cells?

  • Methodological Answer :

  • Ames Test : Use Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 liver extract).
  • Comet Assay : Quantify DNA strand breaks in human lymphoblastoid cells exposed to the compound.
  • Long-Term Clonal Expansion : Track mutation rates in reporter genes (e.g., HPRT) over 10–20 cell divisions .

Q. Which computational approaches best predict the interaction of this compound with RNA/DNA-binding proteins?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., tRNA-modifying enzymes) to identify binding pockets.
  • Molecular Dynamics (MD) Simulations : Simulate 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability.
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for methylamino vs. native uridine derivatives .

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